![molecular formula C22H31N5O B2369814 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923245-15-2](/img/structure/B2369814.png)
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been synthesized using different methods. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Researchers have developed novel synthetic pathways to create derivatives of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine, investigating their potential antimicrobial activities. These studies involve the synthesis of new compounds through various chemical reactions, leading to the discovery of molecules with significant antimicrobial properties. The synthesis processes often involve condensation reactions, use of different amines, and evaluation of the final products against a variety of microorganisms to assess their effectiveness in inhibiting growth or killing bacteria and fungi (Bektaş et al., 2007).
Conformational Analysis and Drug Design
Conformational analysis and drug design research focus on the creation of conformationally restricted derivatives to enhance binding affinity and selectivity towards specific biological targets, such as dopamine and serotonin receptors. By manipulating the molecular structure, researchers aim to develop compounds with potential antipsychotic effects, optimizing their pharmacological profile to improve efficacy and reduce side effects. This includes the evaluation of different amine fragments connected to the core structure to achieve desired potency and selectivity (Raviña et al., 2000).
Dual-Action Hypoglycemic Agents
In the search for novel treatments for diabetes, certain derivatives have been synthesized and evaluated as dual-acting hypoglycemic agents. These compounds activate glucokinase (GK) and PPARγ, two critical regulators of glucose metabolism. The dual mechanism of action offers a promising therapeutic strategy for managing blood glucose levels in diabetic patients. The synthesis of these compounds and their in vivo efficacy in lowering glucose levels highlight their potential as novel antidiabetic drugs (Song et al., 2011).
Inhibitors of Pyruvate Dehydrogenase Kinase
The development of inhibitors targeting pyruvate dehydrogenase kinase (PDHK) represents another area of interest. PDHK plays a key role in metabolic pathways, and its inhibition can modulate the activity of the pyruvate dehydrogenase complex, potentially impacting diseases related to metabolism. Research in this area involves the synthesis of compounds with specific inhibitory effects on PDHK, exploring their potential applications in treating metabolic disorders (Aicher et al., 2000).
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-6-23-19-15-16(2)24-21(25-19)27-13-11-26(12-14-27)20(28)17-7-9-18(10-8-17)22(3,4)5/h7-10,15H,6,11-14H2,1-5H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDAZOOGYFOVMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2369732.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2369733.png)
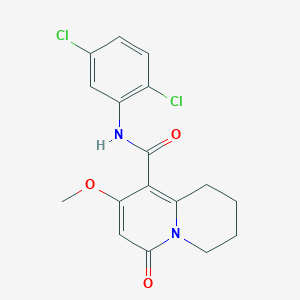
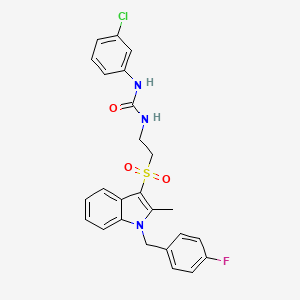
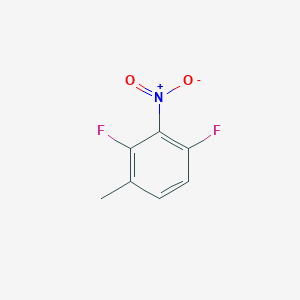
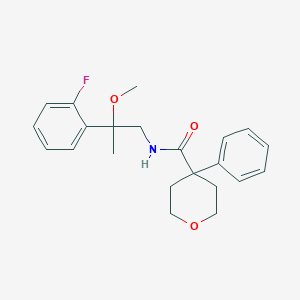

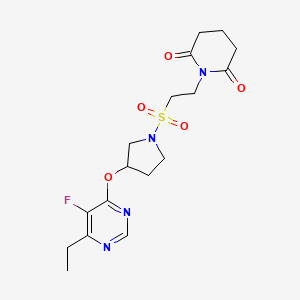
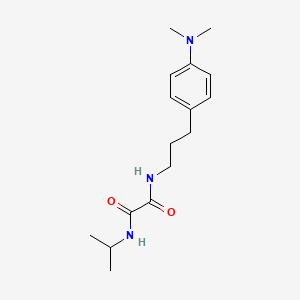

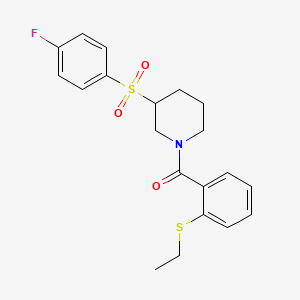
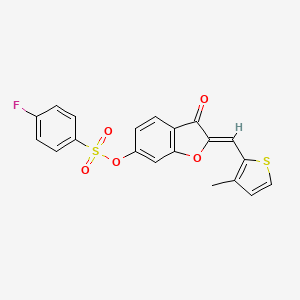
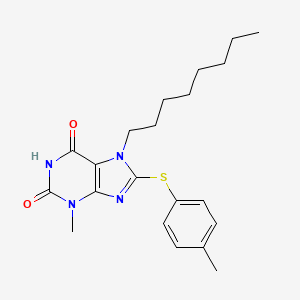
![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)